Erythromycin Ethylsuccinate discovery and history
Erythromycin Ethylsuccinate discovery and history
An In-depth Technical Guide on the Discovery and History of Erythromycin (B1671065) Ethylsuccinate
Executive Summary
Erythromycin, a macrolide antibiotic, has been a cornerstone in the treatment of bacterial infections for decades. Its discovery in 1952 marked a significant milestone in antimicrobial therapy.[1][2][3] This guide provides a comprehensive overview of the history, discovery, and development of erythromycin and its clinically significant ester, erythromycin ethylsuccinate. It details the initial isolation from Saccharopolyspora erythraea (formerly Streptomyces erythreus), the subsequent chemical modifications leading to the ethylsuccinate derivative, and the experimental protocols that were foundational to its development.[1][4] This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, quantitative data, and visual representations of key processes.
Discovery and History
The Discovery of Erythromycin
The journey of erythromycin began in 1949 when Filipino scientist Abelardo B. Aguilar collected soil samples from his home province of Iloilo. These samples were sent to his employer, Eli Lilly and Company, for screening. In 1952, a research team at Eli Lilly, led by J. M. McGuire, successfully isolated the antibiotic from the metabolic products of a strain of Streptomyces erythreus found in the soil. The organism was later reclassified as Saccharopolyspora erythraea.
Eli Lilly filed for patent protection in 1953 and commercially launched the antibiotic in 1952 under the brand name Ilosone, a tribute to the Philippine province where the original soil sample was found. Erythromycin quickly became a valuable alternative for patients with penicillin allergies and remains on the World Health Organization's List of Essential Medicines.
Development of Erythromycin Ethylsuccinate
While erythromycin base proved to be an effective antibiotic, its instability in the acidic environment of the stomach posed a significant challenge for oral administration, leading to variable absorption. To overcome this limitation, more stable ester derivatives were developed. Erythromycin ethylsuccinate is the 2'-ethylsuccinate ester of erythromycin A. This modification protects the antibiotic from degradation by gastric acid, allowing for more reliable and improved absorption from the gastrointestinal tract. The ester is absorbed intact and subsequently hydrolyzed in the body to release the active erythromycin base.
Data Presentation
Physicochemical Properties
| Property | Erythromycin A | Erythromycin Ethylsuccinate |
| Molecular Formula | C₃₇H₆₇NO₁₃ | C₄₃H₇₅NO₁₆ |
| Molecular Weight | 733.93 g/mol | 862.06 g/mol |
| Appearance | White crystalline powder | White crystalline powder |
| Solubility | Poorly soluble in water | Poorly soluble in water |
| Antibiotic Class | Macrolide | Macrolide (Ester Prodrug) |
Comparative Pharmacokinetics in Infants (<4 months)
Data from a study comparing erythromycin estolate and ethylsuccinate suspensions in infants provides insight into the pharmacokinetic profile of the ethylsuccinate form.
| Parameter (Dose: 10 mg/kg) | Erythromycin Ethylsuccinate |
| Peak Serum Concentration (Cmax) | 1.5 µg/mL |
| Time to Peak Concentration (Tmax) | 1 hour |
| Area Under the Curve (AUC) | ~33% of the estolate preparation |
| Absorption Half-life | Shorter than estolate |
| Elimination Half-life | Shorter than estolate |
Source: Patamasucon et al., 1981.
Experimental Protocols
Isolation of Erythromycin from Saccharopolyspora erythraea
The industrial production of erythromycin involves fermentation of high-yielding strains of S. erythraea. While specific industrial protocols are proprietary, the general methodology is well-documented in scientific literature.
1. Fermentation:
-
Inoculum Preparation: A pure culture of S. erythraea is grown on an agar (B569324) medium (e.g., containing corn starch, corn steep liquor, NaCl, (NH₄)₂SO₄, CaCO₃, and agar) at 34°C to promote sporulation.
-
Seed Culture: A portion of the sporulated agar is used to inoculate a seed medium in a flask (e.g., containing corn starch, soybean flour, corn steep liquor, NaCl, (NH₄)₂SO₄, NH₄NO₃, soybean oil, and CaCO₃). This is incubated at 34°C with shaking for approximately 2 days.
-
Production Fermentation: The seed culture is transferred to a larger fermentation vessel containing a production medium (e.g., EFM medium: 4% cornstarch, 3% soybean flour, 3% dextrin, 0.2% (NH₄)₂SO₄, 1% soybean oil, 6% CaCO₃, pH 7.2). The fermentation is carried out for 7 days under controlled conditions (temperature, pH, aeration).
2. Extraction and Purification:
-
pH Adjustment: The pH of the fermentation broth is adjusted to ~10.0.
-
Solvent Extraction: The broth is mixed with an equal volume of a suitable organic solvent (e.g., acetonitrile) for approximately 40 minutes to extract the erythromycin.
-
Phase Separation: Sodium chloride is added to the mixture to facilitate the separation of the organic phase containing erythromycin, which is then collected by centrifugation.
-
Purification: The crude extract is further purified using techniques such as high-pressure liquid chromatography (HPLC) to isolate pure erythromycin A.
Synthesis of Erythromycin Ethylsuccinate
The synthesis of erythromycin ethylsuccinate from erythromycin base is achieved through esterification. A common method is reacting the erythromycin base with an acylating agent in a two-phase solvent system.
1. Materials:
-
Erythromycin base (USP quality)
-
Ethyl succinyl chloride (or monoethyl succinate (B1194679) halide)
-
Organic Solvent (e.g., Tetrahydrofuran)
-
Aqueous Base (e.g., Potassium carbonate solution)
-
Water
2. Procedure:
-
Dissolution: Erythromycin base is dissolved in the organic solvent (tetrahydrofuran) in a reaction vessel.
-
Addition of Base: An aqueous solution of potassium carbonate is added to the vessel, creating a two-phase system.
-
Cooling: The stirred mixture is cooled to a temperature between 10°C and 35°C (preferably 18°C to 20°C).
-
Acylation: Ethyl succinyl chloride is added slowly to the cooled mixture over a period of approximately one hour.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Warming: The temperature of the reaction mixture is then increased to about 32°C to 40°C to ensure the reaction goes to completion.
-
Work-up and Isolation: After the reaction is complete, the organic phase containing the erythromycin ethylsuccinate is separated. The product is then precipitated, filtered, and dried. This process can yield a product with high purity and an activity-based yield of approximately 90%.
Visualizations
Discovery and Development Timeline
